4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
4,5,7-trifluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H10F3N/c1-10(2)4-14-9-6(12)3-5(11)8(13)7(9)10/h3,14H,4H2,1-2H3 |
InChI Key |
CFYIYLPQUVNRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C(=C(C=C2F)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a suitable indole precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions not occupied by fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Fluorination Patterns
- 4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole: Features fluorine atoms at positions 4, 5, and 7, creating an electron-deficient aromatic system.
- 4,5,6,7-Tetrafluoroindole (1) : Contains four fluorine atoms (positions 4, 5, 6, 7) but lacks the 3,3-dimethyl group. This higher fluorine density increases electron withdrawal, likely making it more reactive in electrophilic substitutions compared to the trifluoro analog .
Crystal Packing and Hydrogen Bonding
- 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) : Exhibits intramolecular C-H⋯O hydrogen bonds forming S(6) motifs, with sulfonyl phenyl rings orthogonal to the indole system (dihedral angles ~88°) .
- Target Compound : The 3,3-dimethyl group may disrupt similar hydrogen-bonding networks, favoring alternative packing modes. Fluorine’s electronegativity could enhance intermolecular dipole interactions, contrasting with sulfonyl or nitro groups in (I) and (II) .
Electronic and Spectroscopic Properties
NMR Chemical Shifts
- Indole-Fused Heterocycles : Reported 13C-NMR shifts for C-3 (101.99 ppm) and C-7 (109.46 ppm) in related indole derivatives suggest deshielding effects from electron-withdrawing substituents .
- Target Compound: Fluorine atoms at positions 4, 5, and 7 would further deshield adjacent carbons, likely shifting 13C-NMR signals upfield compared to non-fluorinated analogs.
Mass Spectrometry
- The HRMS data for indole derivatives (e.g., m/z 223.1225 in ) can differentiate molecular weights. For the target compound, the molecular formula (C₁₁H₁₁F₃N) suggests a molecular ion at m/z ~230, distinct from tetrafluoroindole (C₈H₃F₄N, m/z 205) .
Physical Properties
- Solubility : The trifluoro and dimethyl groups enhance hydrophobicity, likely increasing solubility in organic solvents (e.g., chloroform, DCM) compared to sulfonyl-containing indoles (), which exhibit polar interactions .
- Melting Points: Fluorine’s strong intermolecular interactions may elevate melting points relative to non-fluorinated analogs, though steric effects from dimethyl groups could counteract this trend.
Data Table: Key Comparisons
Biological Activity
4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities. This article compiles various studies and findings related to its biological activity, including synthesis methods, pharmacological effects, and potential applications in medicine.
Synthesis of this compound
The synthesis of this indole derivative has been explored through several methods. Notably, a recent study highlighted an efficient one-pot synthesis approach that allows for the formation of 2-CF3-indoles from α-CF3-β-aryl enamines. This reaction has shown promising yields and is significant for developing bioactive compounds .
Antiinflammatory Properties
Research indicates that derivatives of trifluoroindoles exhibit notable anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes effectively. A study reported that certain trifluoromethyl indoles demonstrated COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM .
Table 1: Comparison of COX Inhibition Activities
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Trifluoromethyl Indole A | 5.40 | 0.01 | 344.56 |
| Indomethacin | 0.05 | 0.10 | 2.00 |
| Celecoxib | 0.10 | 0.20 | 2.00 |
Analgesic Effects
In addition to anti-inflammatory activity, the compound has shown potential analgesic effects in various studies. The evaluation of its analgesic properties revealed significant inhibition of inflammatory cytokines such as TNF-α compared to standard analgesics like diclofenac .
Antiproliferative Activity
Preliminary studies have also suggested that some trifluoromethyl indoles possess antiproliferative properties against cancer cell lines. For example, certain derivatives have been identified as potential candidates for further development as antineoplastic agents .
Case Studies and Research Findings
Several case studies have documented the biological activities of similar compounds:
- Study on Anti-inflammatory Activity : A series of indole derivatives were synthesized and tested for their anti-inflammatory effects in vivo and in vitro, showing promising results with significant reductions in edema and pain scores compared to control groups .
- Research on Antiproliferative Properties : Another investigation focused on the antiproliferative effects of trifluoromethyl indoles against various cancer cell lines reported IC50 values indicating effective growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
